molecular formula C23H24N2O3 B2752559 ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate CAS No. 1251564-04-1

ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate

Cat. No.: B2752559
CAS No.: 1251564-04-1
M. Wt: 376.456
InChI Key: IVDDDDVYWOWTNK-UHFFFAOYSA-N
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Description

Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, a benzoyl group, and a piperidine ring, making it a complex and interesting molecule for various scientific studies .

Future Directions

Future research on “ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate” could focus on further elucidating its synthesis, reactivity, and potential biological activities. Given the prevalence of indole moieties, benzoyl groups, and piperidine rings in biologically active compounds, this molecule could have potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with ethyl piperidine-4-carboxylate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate is unique due to its combination of an indole moiety, a benzoyl group, and a piperidine ring. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .

Properties

IUPAC Name

ethyl 1-(3-indol-1-ylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-2-28-23(27)18-10-13-24(14-11-18)22(26)19-7-5-8-20(16-19)25-15-12-17-6-3-4-9-21(17)25/h3-9,12,15-16,18H,2,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDDDDVYWOWTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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